5,5'-methylenebis(1H-indole-2,3-dione)

説明

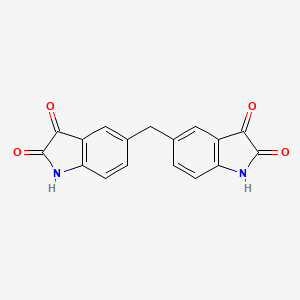

5,5'-Methylenebis(1H-indole-2,3-dione) is a dimeric compound comprising two 1H-indole-2,3-dione (isatin) units linked via a methylene (-CH₂-) bridge. Isatin, a well-known heterocyclic scaffold, is recognized for its pharmacological and synthetic versatility, including roles as a precursor in spirocyclic compound synthesis and metal coordination chemistry . The methylene bridge in this compound introduces structural rigidity and may enhance its stability or reactivity compared to monomeric isatin derivatives.

特性

IUPAC Name |

5-[(2,3-dioxo-1H-indol-5-yl)methyl]-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O4/c20-14-10-6-8(1-3-12(10)18-16(14)22)5-9-2-4-13-11(7-9)15(21)17(23)19-13/h1-4,6-7H,5H2,(H,18,20,22)(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPNSXUXJWRFIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC3=CC4=C(C=C3)NC(=O)C4=O)C(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件: “PMID26560530-化合物-15”の合成には、アデノシン誘導体の使用が含まれます。主なステップには、アデノシンのヨウ素化とそれに続くリン酸化が含まれ、最終生成物が得られます。 反応条件は通常、制御された温度とpH条件下でヨウ素とリン酸を使用することを含みます .

工業的製造方法: “PMID26560530-化合物-15”の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、自動化された反応器と精製システムの使用が含まれます。反応条件と製品の品質を監視するために、品質管理措置が実施されています。

反応の種類:

酸化: “PMID26560530-化合物-15”は、強力な酸化剤の存在下で酸化反応を起こす可能性があり、酸化誘導体の形成につながります。

還元: この化合物は、水素化ホウ素ナトリウムなどの還元剤を使用して還元することができ、還元された類似体の形成につながります。

置換: ヨウ素原子が他の求核剤に置き換わる求核置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 酸性条件下での過酸化水素または過マンガン酸カリウム。

還元: 無水溶媒中での水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。

置換: 水酸化ナトリウムなどの塩基の存在下でのチオールまたはアミンなどの求核剤。

生成される主な生成物:

酸化: 官能基が変化した酸化誘導体。

還元: 電子特性が変更された還元された類似体。

置換: 異なる求核基を持つ置換生成物。

4. 科学研究アプリケーション

“PMID26560530-化合物-15”は、幅広い科学研究アプリケーションを持っています。

化学: 酵素阻害と反応機構を研究するためのツール化合物として使用されます。

生物学: さまざまな生物学的プロセスにおけるCD73の役割を調査するために、細胞ベースのアッセイで使用されます。

医学: 免疫応答を調節する能力により、がん免疫療法における潜在的な治療薬として研究されています。

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that 5,5'-methylenebis(1H-indole-2,3-dione) exhibits significant anticancer properties. Studies have shown that derivatives of indole compounds can induce apoptosis in cancer cells. For instance, compounds derived from 1H-indole-2,3-dione have demonstrated cytotoxic effects against various cancer cell lines such as MCF10A and HCT116 . The mechanism often involves the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Indole derivatives are noted for their effectiveness against a range of pathogens, including multidrug-resistant bacteria . The structural features of the indole nucleus contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of indole-based compounds. The modulation of inflammatory cytokines has been observed in vitro, suggesting that these compounds could be developed into therapeutic agents for inflammatory diseases .

Organic Synthesis

Synthetic Intermediates

5,5'-Methylenebis(1H-indole-2,3-dione) serves as a crucial intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable building block for synthesizing more complex molecules. For example, it can participate in cyclization reactions leading to the formation of polycyclic compounds with enhanced biological activity .

Reactivity Studies

The compound's reactivity has been extensively studied. For instance, it can react with aldehydes under acidic conditions to form diindolylmethanes, which are important in medicinal chemistry due to their biological activities . The reaction conditions and substituents significantly influence the yield and selectivity of these transformations.

Material Science

Polymer Development

In material science, bisindole derivatives have been explored for their potential use in polymer synthesis. The unique electronic properties of indole compounds allow for the development of conductive polymers that can be utilized in electronic devices .

Nanomaterials

The incorporation of 5,5'-methylenebis(1H-indole-2,3-dione) into nanomaterials has shown promise in enhancing the performance of photovoltaic cells and sensors due to its favorable optical properties .

Case Studies and Data Tables

作用機序

“PMID26560530-化合物-15”の作用機序は、CD73活性の阻害を含みます。化合物はCD73の活性部位に結合することにより、アデノシン一リン酸からアデノシンへの変換を防ぎます。 この阻害により、アデノシンレベルが低下し、それがアデノシンの免疫抑制効果を軽減することにより、免疫応答を調節します .

6. 類似の化合物との比較

“PMID26560530-化合物-15”は、他のCD73阻害剤と比較して、その構造と作用機序において独特です。類似の化合物には、次のものがあります。

クエムリクラスタット: 異なる化学構造を持つ、CD73の別の低分子阻害剤。

“PMID26560530-化合物-15”の独自性は、その低分子特性にあります。これにより、モノクローナル抗体などのより大きな生物製剤と比較して、合成と修飾が容易になります。

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 5,5'-methylenebis(1H-indole-2,3-dione) and related compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Bridge Type and Flexibility: The methylene bridge in 5,5'-methylenebis(1H-indole-2,3-dione) offers moderate rigidity compared to the more flexible ethanediyl bridge in its dimethyl-substituted analog .

Functional Group Influence: Thiosemicarbazone derivatives (e.g., I-TSC, I-MTSC) demonstrate strong metal-binding capabilities due to their sulfur and nitrogen donors, unlike the dione groups in the target compound, which may favor hydrogen bonding or oxidation-reduction reactivity . Ethylbenzamide analogs () are utilized in polymer science, suggesting that the methylene bridge in the target compound could similarly support macromolecular architectures if functionalized appropriately .

Synthetic Pathways: Isatin-based spiro-pyrrolidines () are synthesized via [3+2] cycloaddition, whereas methylene-bridged compounds like the target may require coupling reactions (e.g., Knoevenagel or Ullmann-type) to link monomeric units .

Applications :

- Thiosemicarbazones are explored for anticancer and antimicrobial activity, whereas methylene-bridged benzamides () are employed in advanced materials. The target compound’s applications remain speculative but could align with these domains .

生物活性

5,5'-Methylenebis(1H-indole-2,3-dione), commonly referred to as bisindole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, antibacterial, and enzyme inhibitory activities, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

5,5'-Methylenebis(1H-indole-2,3-dione) is synthesized through the condensation of indole derivatives. The chemical structure can be represented as follows:

This compound features two indole moieties linked by a methylene bridge, contributing to its unique biological properties.

1. Anticancer Activity

Numerous studies have explored the anticancer potential of 5,5'-methylenebis(1H-indole-2,3-dione). The compound has shown promising results in inhibiting the growth of various cancer cell lines.

- Cell Lines Tested : A-549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).

- Mechanism of Action : The compound inhibits MCT1 (monocarboxylate transporter 1), which is crucial for cancer cell metabolism by blocking lactate and pyruvate influx.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5,5'-Methylenebis(1H-indole-2,3-dione) | A-549 | 12.5 ± 0.5 | MCT1 Inhibition |

| 5,5'-Methylenebis(1H-indole-2,3-dione) | MCF-7 | 15.0 ± 0.8 | MCT1 Inhibition |

| Reference Compound | Doxorubicin | 0.25 ± 0.02 | DNA Intercalation |

In a study conducted by Kumar et al., the compound demonstrated significant cytotoxicity against A-549 cells with an IC50 value of approximately 12.5 µM . The mechanism involved disruption of the cell cycle and induction of apoptosis.

2. Antibacterial Activity

The antibacterial effects of 5,5'-methylenebis(1H-indole-2,3-dione) have also been investigated. It has shown activity against various Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

In comparative studies, the compound exhibited comparable or superior activity to standard antibiotics such as ciprofloxacin .

3. Enzyme Inhibition

Research has highlighted the potential of bisindole as an inhibitor of various enzymes linked to disease processes.

- Xanthine Oxidase Inhibition : This enzyme plays a role in uric acid production; inhibition may benefit conditions like gout.

Table 3: Enzyme Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| 5,5'-Methylenebis(1H-indole-2,3-dione) | 18.0 ± 0.6 |

| Allopurinol (Reference) | 1.5 ± 0.1 |

The inhibition data indicates that while the compound shows promise as an enzyme inhibitor, further optimization may be required to enhance its potency .

Case Studies

A notable case study involved the application of bisindole in a therapeutic model for lung cancer treatment. The study reported that treatment with the compound led to a significant reduction in tumor size in A-549 xenograft models compared to control groups .

化学反応の分析

Characterization Techniques

2.1. Spectroscopic Analysis

-

¹H NMR :

-

IR :

-

C=O stretching : ~1700–1750 cm⁻¹ (strong, sharp bands).

-

C–N vibrations : ~1400–1500 cm⁻¹.

-

2.2. X-ray Crystallography

-

Molecular packing : Planar indole rings with dihedral angles between fused systems (e.g., 4.1° between indole and benzene rings in analogous compounds ).

-

Hydrogen bonding : Intramolecular interactions (e.g., N–H···O or C–H···S bonds) stabilize conformers .

Reaction Mechanisms

3.1. Coupling Mechanism

Based on Lewis acid-catalyzed systems :

-

Activation : B(C₆F₅)₃ coordinates to carbonyl groups, facilitating C–H activation.

-

Coupling : Transfer of methylene units (e.g., from formaldehyde) to form the bis-indole structure.

-

Termination : Deprotonation and release of the catalyst.

3.2. Isomerization

Methylenebis derivatives may exhibit E/Z isomerism at the methylene bridge, influenced by steric and electronic factors. NMR and X-ray data can distinguish conformers .

Q & A

Q. What interdisciplinary approaches integrate AI into pharmacological studies of this compound?

- Methodological Answer : AI-driven platforms automate high-throughput screening (HTS) for toxicity or bioavailability. Machine learning models trained on SAR datasets predict derivatives with enhanced efficacy. Collaborate with computational chemists to refine algorithms using experimental feedback loops .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。